9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol
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Overview
Description
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a tetrahydrofuran ring and a cyclohexane ring, with a tert-butyl group attached to the oxygen atom. The presence of the spiro linkage and the tert-butyl group imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol typically involves the reaction of a suitable precursor with tert-butyl hydroperoxide in the presence of a catalyst. One common method involves the use of a spirocyclic ketone as the starting material, which undergoes a Baeyer-Villiger oxidation to form the desired spirocyclic lactone. This lactone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Baeyer-Villiger oxidation processes, followed by reduction steps. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to different alcohols or hydrocarbons.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
- tert-Butyl N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]carbamate
Uniqueness
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol is unique due to its specific spirocyclic structure and the presence of the tert-butyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H26O2 |
---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
9-tert-butyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C14H26O2/c1-13(2,3)11-4-7-14(8-5-11)10-12(15)6-9-16-14/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
LBALLYYHQDKCDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CC(CCO2)O |
Origin of Product |
United States |
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